Cas no 369-07-3 (2-Nitrophenyl-beta-D-galactopyranoside)
2-Nitrophenyl-beta-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitrophenyl beta-D-Galactopyranoside
- ONPG o-Nitrophenyl-?-D-galactoside
- ONPG
- 2-Nitrophenyl β-D-galactopyranoside (ONPG)
- 2-Nitrophenyl beta-D-Galactopyranoside [Substrate for beta-D-Galactosidase]
- 2-Nitrophenyl β-D-Galactopyranoside
- 2-Nitrophenyl-beta-D-galactopyranoside
- 2-Nitrophenyl-β-D-Galactopyranoside
- NITROPHENYL-B-D-GALACTOPYRANOSIDE, 2-(RG)
- o-Nitrophenyl β-D-Ga
- o-Nitrophenyl β-D-Galactopyranoside
- O-NITROPHENYL-BETA-D-GALACTOPYRANOSIDE ULTRA PURE GRADE
- O-NITROPHENYL-β-D-GALACTOPYRANOSIDE (oNPG)
- 1-Nitropropane
- 2-Nitrophenyl beta-D-galactoside
- o-Nitrophenyl beta-D-galactopyranoside
- 1-O-[O-NITROPHENYL]-BETA-D-GALACTOPYRANOSE
- KUWPCJHYPSUOFW-YBXAARCKSA-N
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- 2-Nitrophenyl b-D-glucopyranoside
- 2-Nitrophenyl b-D-galactopyranoside
- .beta.-D-Galactopyranoside, 2-nitrophenyl
- 2-Nitrophenyl-.beta.-D-galactopyranoside
- 28347-45-7
- UNII-8RFX6AT9WP
- AKOS016008685
- o-Nitrophenyl .beta.-D-galactopyranoside
- o-Nitrophenyl .beta.-D-galactoside
- o-NPG
- AC-24638
- DTXSID10861907
- beta-D-Galactopyranoside, nitrophenyl
- NITROPHENYLGALACTOSIDES
- o-Nitrophenyl ?-D-Galactopyranoside
- O-NITROPHENOL .BETA.-D-GALACTOPYRANOSIDE
- SCHEMBL148124
- NSC 83631
- M02731
- ONPG;2-Nitrophenyl -D-galactoside-(1,5)
- Q287775
- beta-D-Galactopyranoside, 2-nitrophenyl
- NSC-83631
- 2-Nitrophenyl beta-D-galactopyranoside, >=98% (enzymatic)
- AS-62630
- SMR000457368
- 2-Nitrophenyl-I(2)-D-galactopyranoside
- b-D-Galactopyranoside, 2-nitrophenyl
- NCGC00246663-01
- HY-15926
- 2-Nitrophenyl
- b-D-Galactoside,2-nitrophenyl(9ci)
- Nitrophenylgalactopyranosides
- 2-Nitrophenyl-b-D-galactopyranoside
- AKOS040744333
- 2-NITROPHENYL .BETA.-D-GALACTOSIDE
- o-nitrophenyl beta-D-galacto-side
- 369-07-3
- o-Nitrophenyl-ss-D-galactopyranoside
- EINECS 250-286-8
- ORTHO-NITROPHENYL-.BETA.-GALACTOSIDE
- HMS2802N20
- A-D-galactopyranoside (ONPG)
- DB01920
- 30677-14-6
- 2-(hydroxymethyl)-6-(2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
- SR-01000635683-1
- 2-Nitrophenyl beta-D-galactopyranoside, >=99.0% (HPLC)
- N0418
- Galactopyranoside, o-nitrophenyl, beta-D-
- 2-Nitrophenyl .beta.-D-galactopyranoside
- 8RFX6AT9WP
- MFCD00065048
- CHEBI:90144
- O-NITROPHENYL-.BETA.-GALACTOPYRANOSIDE
- NS00122991
- 2-Nitrophenyl -D-galactopyranoside
- o-Nitrophenyl-.beta.-D-galactopyranoside
- CCG-45946
- AKOS005259557
- EINECS 206-716-1
- 1-O-(O-NITROPHENYL)-BETA-D-GALACTOPYRANOSE
- s12078
- o-Nitrophenyl-beta-D-galactoside
- o-Nitrophenyl .beta.-galactoside
- Galactopyranoside, o-nitrophenyl, .beta.-D-
- o-Nitrophenyl beta-D-galactoside
- MLS000851125
- MFCD00063255
- CHEMBL1229648
- 2-Nitrophenyl-beta-D-galactopyranoside,o-nitrophenyl-beta-D-galactopyranoside;o-nitrophenyl-beta-D-galactoside;niphgal;onpg
- 2-Nitrophenyl-.beta.-.delta.-galactopyranoside
- 2-Nitrophenyl hexopyranoside #
- (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
- o-nitrophenyl b-d-galactopyranoside
-
- MDL: MFCD00063255
- Inchi: 1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
- InChI Key: KUWPCJHYPSUOFW-YBXAARCKSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1CO)O)O)O)OC1C=CC=CC=1[N+](=O)[O-]
- BRN: 92207
Computed Properties
- Exact Mass: 301.08000
- Monoisotopic Mass: 301.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 145
Experimental Properties
- Color/Form: Not available
- Density: 1.3709 (rough estimate)
- Melting Point: 195 ºC
- Boiling Point: 572.4°C at 760 mmHg
- Flash Point: 300°C
- Refractive Index: -68.8 ° (C=1, H2O)
- Water Partition Coefficient: Soluble in water.
- PSA: 145.20000
- LogP: -0.70330
- Solubility: Not available
- Specific Rotation: -70 º (c=1, H2O)
- Optical Activity: [α]20/D −70±1°, c = 1% in H2O
2-Nitrophenyl-beta-D-galactopyranoside Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10-21
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
2-Nitrophenyl-beta-D-galactopyranoside Customs Data
- HS CODE:29400090
- Customs Data:
China Customs Code:
29400090
2-Nitrophenyl-beta-D-galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0418-25G |
2-Nitrophenyl β-D-Galactopyranoside [Substrate for β-D-Galactosidase] |
369-07-3 | >98.0%(HPLC) | 25g |
¥2050.00 | 2024-04-15 | |
| TRC | N503580-250mg |
o-Nitrophenyl b-D-Galactopyranoside |
369-07-3 | 250mg |
$64.00 | 2023-05-17 | ||
| TRC | N503580-500mg |
o-Nitrophenyl b-D-Galactopyranoside |
369-07-3 | 500mg |
$75.00 | 2023-05-17 | ||
| TRC | N503580-1g |
o-Nitrophenyl b-D-Galactopyranoside |
369-07-3 | 1g |
$ 87.00 | 2023-09-06 | ||
| TRC | N503580-2.5g |
o-Nitrophenyl b-D-Galactopyranoside |
369-07-3 | 2.5g |
$110.00 | 2023-05-17 | ||
| TRC | N503580-5g |
o-Nitrophenyl b-D-Galactopyranoside |
369-07-3 | 5g |
$ 155.00 | 2023-09-06 | ||
| TRC | N503580-10g |
o-Nitrophenyl b-D-Galactopyranoside |
369-07-3 | 10g |
$276.00 | 2023-05-17 | ||
| abcr | AB179120-25 g |
2-Nitrophenyl-beta-D-galactopyranoside, 98+%; . |
369-07-3 | 25 g |
€176.00 | 2023-07-20 | ||
| abcr | AB179120-100 g |
2-Nitrophenyl-beta-D-galactopyranoside, 98+%; . |
369-07-3 | 100 g |
€314.40 | 2023-07-20 | ||
| abcr | AB179120-250 g |
2-Nitrophenyl-beta-D-galactopyranoside, 98+%; . |
369-07-3 | 250 g |
€591.50 | 2023-07-20 |
2-Nitrophenyl-beta-D-galactopyranoside Suppliers
2-Nitrophenyl-beta-D-galactopyranoside Related Literature
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P. K. Hashim,Hisham M. Dokainish,Nobuyuki Tamaoki Org. Biomol. Chem. 2023 21 6120
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Julien Gravel,Catherine Paradis-Bleau,Andreea R. Schmitzer Med. Chem. Commun. 2017 8 1408
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Bing Li,Yueming Wu,Wenjing Zhang,Si Zhang,Ning Shao,Weiwei Zhang,Lixin Zhang,Jian Fei,Yidong Dai,Runhui Liu Biomater. Sci. 2019 7 3675
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Wei Tong,Yanhua Xiong,Shun Duan,Xiaokang Ding,Fu-Jian Xu Biomater. Sci. 2019 7 1905
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Bahram Samanfar,Katayoun Omidi,Mohsen Hooshyar,Ben Laliberte,MD Alamgir,Andrew J. Seal,Eman Ahmed-Muhsin,Duber Frey Viteri,Kamaleldin Said,Firoozeh Chalabian,Ardeshir Golshani,Gabriel Wainer,Daniel Burnside,Kristina Shostak,Magdalena Bugno,William G. Willmore,Myron L. Smith,Ashkan Golshani Mol. BioSyst. 2013 9 1351
Additional information on 2-Nitrophenyl-beta-D-galactopyranoside
Introduction to 2-Nitrophenyl-beta-D-galactopyranoside (CAS No: 369-07-3)
2-Nitrophenyl-beta-D-galactopyranoside, identified by its Chemical Abstracts Service (CAS) number 369-07-3, is a well-studied glycoside compound with significant applications in the fields of biochemical research, drug development, and enzymatic studies. This compound serves as a crucial substrate in various scientific investigations, particularly in the elucidation of glycosidase mechanisms and the synthesis of glycoproteins. The nitrophenyl moiety attached to the beta-D-galactopyranoside core enhances its reactivity, making it an invaluable tool in both academic and industrial laboratories.
The structural configuration of 2-Nitrophenyl-beta-D-galactopyranoside involves a beta-glycosidic linkage between the galactose unit and the nitrophenyl group. This specific arrangement imparts unique chemical properties that facilitate its use in enzyme kinetics studies. Researchers have leveraged this compound to investigate the catalytic efficiency and substrate specificity of beta-galactosidases, which are enzymes pivotal in metabolic pathways and disease mechanisms.
In recent years, advancements in glycomics have highlighted the importance of glycosidic compounds like 2-Nitrophenyl-beta-D-galactopyranoside in understanding cellular communication and disease progression. The nitrophenyl group, being electron-withdrawing, allows for facile detection via spectroscopic methods, making it an ideal candidate for high-throughput screening assays. Such assays are instrumental in identifying novel inhibitors or activators of glycosidase enzymes, which could lead to breakthroughs in therapeutic interventions.
One of the most compelling applications of 2-Nitrophenyl-beta-D-galactopyranoside is in the field of synthetic biology. Glycosidases are frequently employed as biocatalysts in the construction of complex carbohydrates, and 2-Nitrophenyl-beta-D-galactopyranoside serves as a model substrate to optimize reaction conditions. Recent studies have demonstrated its utility in the development of chemoenzymatic strategies for producing high-value glycoconjugates, which are essential components in vaccines, diagnostics, and pharmaceuticals.
The pharmaceutical industry has also recognized the potential of 2-Nitrophenyl-beta-D-galactopyranoside as a key intermediate in drug design. By modifying its structure, researchers can generate derivatives with enhanced bioavailability or targeted action. For instance, modifications at the nitrophenyl group can alter electronic properties, influencing binding interactions with biological targets. This flexibility has spurred interest in using 2-Nitrophenyl-beta-D-galactopyranoside as a scaffold for structure-activity relationship (SAR) studies.
Furthermore, 2-Nitrophenyl-beta-D-galactopyranoside has found applications in analytical chemistry due to its well-defined spectroscopic signature. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed insights into its conformation and degradation pathways. These analytical methods are critical for quality control in pharmaceutical manufacturing and for characterizing intermediates during synthetic processes.
The role of 2-Nitrophenyl-beta-D-galactopyranoside extends beyond academic research into industrial applications. Biotechnology companies utilize this compound to develop enzymatic reactors for large-scale carbohydrate synthesis. The robustness of beta-galactosidases under various conditions makes 2-Nitrophenyl-beta-D-galactopyranoside an attractive choice for process optimization. Such innovations are driving down costs and improving yields in the production of glycosidically modified compounds.
Recent breakthroughs in computational chemistry have further enhanced the utility of 2-Nitrophenyl-beta-D-galactopyranoside. Molecular modeling studies predict how structural modifications affect enzyme-substrate interactions, enabling rational design of more effective glycosidase inhibitors. These computational approaches complement experimental work by providing rapid screening platforms for lead optimization.
The environmental impact of using 2-Nitrophenyl-beta-D-galactopyranoside has also been explored. Studies indicate that proper disposal protocols minimize ecological harm while maintaining efficiency in research workflows. Sustainable practices, such as solvent recovery and biodegradable derivative development, are becoming standard procedures when incorporating this compound into multi-step syntheses.
In conclusion, 2-Nitrophenyl-beta-D-galactopyranoside (CAS No: 369-07-3) represents a cornerstone compound in modern biochemical research. Its versatility spans from fundamental mechanistic studies to industrial-scale applications, underscoring its importance across multiple disciplines. As scientific methodologies evolve, this compound will continue to play a pivotal role in advancing our understanding of carbohydrates and their roles in health and disease.
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